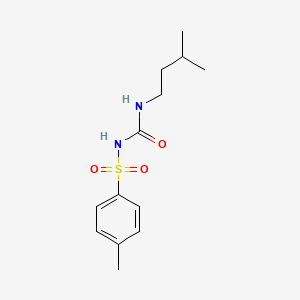
3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonyl-urea group, which is often associated with biological activity and industrial relevance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methylbutylamine, followed by the addition of urea. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Step 1: React 4-methylbenzenesulfonyl chloride with 3-methylbutylamine in the presence of a base.
Step 2: Add urea to the reaction mixture to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted ureas depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea involves its interaction with specific molecular targets. The sulfonyl-urea group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Methylbutyl)-1-(4-chlorophenyl)sulfonyl-urea
- 3-(3-Methylbutyl)-1-(4-methoxyphenyl)sulfonyl-urea
- 3-(3-Methylbutyl)-1-(4-nitrophenyl)sulfonyl-urea
Uniqueness
3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its stability and reactivity compared to other similar compounds.
Propiedades
Número CAS |
91905-22-5 |
|---|---|
Fórmula molecular |
C13H20N2O3S |
Peso molecular |
284.38 g/mol |
Nombre IUPAC |
1-(3-methylbutyl)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C13H20N2O3S/c1-10(2)8-9-14-13(16)15-19(17,18)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H2,14,15,16) |
Clave InChI |
ZIBUVBUKSWSCHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


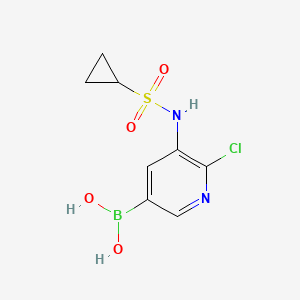
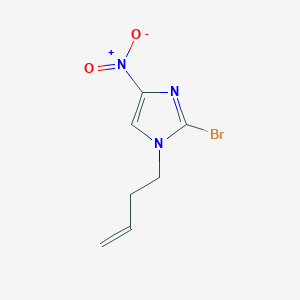

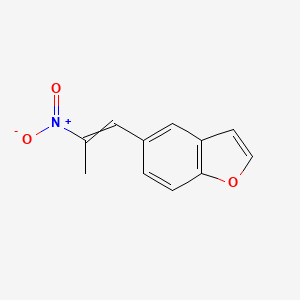
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)
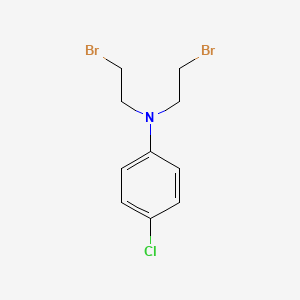
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996567.png)

![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
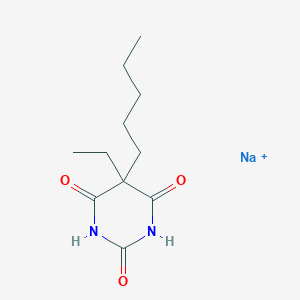
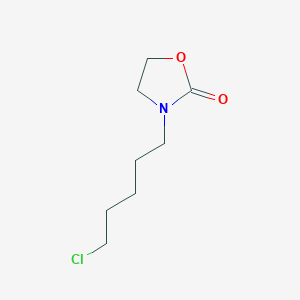


![2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)
